molecular formula C10H7N3 B083244 2-Quinoxalineacetonitrile CAS No. 14068-13-4

2-Quinoxalineacetonitrile

Cat. No.: B083244
CAS No.: 14068-13-4
M. Wt: 169.18 g/mol
InChI Key: IYSRPUZNTHPOHK-UHFFFAOYSA-N
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Description

2-Quinoxalineacetonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H7N3 It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused with a pyrazine ring

Scientific Research Applications

2-Quinoxalineacetonitrile has a wide range of applications in scientific research:

Future Directions

Quinoxalines, including 2-Quinoxalineacetonitrile, are subjects of extensive research due to their emergence as important chemical moieties . Future research directions include the development of more efficient synthetic strategies and methodologies for quinoxalines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinoxalineacetonitrile typically involves the condensation of o-phenylenediamine with a dicarbonyl compound, followed by subsequent reactions to introduce the nitrile group. One common method is the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then reacted with cyanogen bromide to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and purity. These methods may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 2-Quinoxalineacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Quinoxaline: The parent compound, which lacks the nitrile group.

    Quinoxaline-2-carboxylic acid: An oxidized derivative.

    2-Quinoxalineacetamide: A reduced derivative.

Uniqueness: 2-Quinoxalineacetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-quinoxalin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSRPUZNTHPOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302910
Record name 2-Quinoxalineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14068-13-4
Record name 2-Quinoxalineacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155196
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Quinoxalineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinoxalin-2-yl)acetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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